Superior Global IBS Symptom Relief Versus Placebo with a Low NNT of 4
In a systematic review and meta-analysis of eight placebo-controlled trials including data up to October 2019, pinaverium bromide demonstrated a statistically significant and clinically meaningful benefit over placebo for overall IBS symptom relief. The standardized mean difference (SMD) was 0.64 [95% CI 0.45–0.82, p < 0.0001], the risk ratio (RR) was 1.75 [95% CI 1.26–2.43, p < 0.0008], the odds ratio (OR) was 3.43 [95% CI 2.00–5.88, p < 0.0001], and the number needed to treat (NNT) was 4. This NNT of 4 is among the lowest reported for antispasmodics in IBS meta-analyses, indicating that only four patients need to be treated for one to achieve global symptom relief. [1]
| Evidence Dimension | Global IBS Symptom Relief (Meta-analysis) |
|---|---|
| Target Compound Data | SMD = 0.64; RR = 1.75; OR = 3.43; NNT = 4 |
| Comparator Or Baseline | Placebo (reference) |
| Quantified Difference | Superior to placebo (p < 0.0001) |
| Conditions | Systematic review and meta-analysis of 8 placebo-controlled RCTs; total patients not specified in abstract but aggregated across trials |
Why This Matters
An NNT of 4 provides a quantifiable benchmark of clinical efficiency, enabling formulary committees to compare cost-effectiveness and therapeutic value across the antispasmodic class.
- [1] Bor S, Lehert P, Chalbaud A, Tack J. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis. Therap Adv Gastroenterol. 2021;14:17562848211033740. View Source
